molecular formula C14H15BrN2O2 B8052745 tert-Butyl (7-bromoisoquinolin-3-yl)carbamate

tert-Butyl (7-bromoisoquinolin-3-yl)carbamate

Cat. No.: B8052745
M. Wt: 323.18 g/mol
InChI Key: XGBGOWSZYBVQDI-UHFFFAOYSA-N
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Description

tert-Butyl (7-bromoisoquinolin-3-yl)carbamate: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by its molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It is known for its unique structure, which includes a tert-butyl group, a bromo substituent on the isoquinoline ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromoisoquinolin-3-yl)carbamate typically involves the reaction of 7-bromoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

7-bromoisoquinoline+tert-butyl chloroformatetriethylaminetert-Butyl (7-bromoisoquinolin-3-yl)carbamate\text{7-bromoisoquinoline} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 7-bromoisoquinoline+tert-butyl chloroformatetriethylamine​tert-Butyl (7-bromoisoquinolin-3-yl)carbamate

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo substituent on the isoquinoline ring can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The isoquinoline ring can participate in various oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted isoquinoline derivatives can be formed.

    Oxidation Products: Oxidized isoquinoline derivatives.

    Reduction Products: Reduced isoquinoline derivatives.

    Hydrolysis Products: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (7-bromoisoquinolin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers are exploring its effects on different biological pathways to identify potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and functional groups make it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo substituent and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl (7-chloroisoquinolin-3-yl)carbamate
  • tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate
  • tert-Butyl (7-iodoisoquinolin-3-yl)carbamate

Comparison: tert-Butyl (7-bromoisoquinolin-3-yl)carbamate is unique due to the presence of the bromo substituent, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and more polarizable than the chloro and fluoro groups, leading to different steric and electronic effects. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

tert-butyl N-(7-bromoisoquinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBGOWSZYBVQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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